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Compound of Interest

4-bromo-N-(2-
Compound Name:

hydroxyethyl)benzamide
CAS No.: 57728-67-3

Cat. No.: B185114

Get Quote

A Bifunctional Synthon for Medicinal Chemistry and
Ligand Design
Executive Summary

4-Bromo-N-(2-hydroxyethyl)benzamide (CAS: 57728-67-3) is a critical bifunctional building
block in organic synthesis and drug discovery. Characterized by an aryl bromide moiety and a
primary alcohol tethered via an amide linkage, this molecule serves as a "pivot point" in
divergent synthesis. It allows for orthogonal functionalization: the bromine atom facilitates
palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the hydroxyethyl amide
tail is the classic precursor for 2-aryl-2-oxazolines—bioisosteres of carboxylic acids and key
components in asymmetric catalysis ligands (e.g., BOX ligands).

This guide provides a rigorous, field-validated technical analysis of its synthesis, purification,
and downstream utility.

Chemical Profile & Properties[1][2][3][4][5][6]
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Property Data

IUPAC Name 4-bromo-N-(2-hydroxyethyl)benzamide
CAS Number 57728-67-3

Molecular Formula CoH10BrNO2

Molecular Weight 244.09 g/mol

Appearance White to off-white crystalline solid

Soluble in DMSO, DMF, MeOH; Sparingly

Solubilit
y soluble in DCM, Water

) Aryl Bromide (Electrophile/Coupling partner),
Key Functional Groups ] ) ) )
Amide (Linker), Primary Alcohol (Nucleophile)

Synthesis Protocols

Two primary routes exist for synthesizing this compound. Route A (Acid Chloride) is preferred
for gram-scale synthesis due to cost-efficiency and ease of purification. Route B (Coupling
Reagents) is recommended for parallel medicinal chemistry libraries where avoiding acidic
byproducts is crucial.

Route A: The Acid Chloride Method (Scale-Up Preferred)

Rationale: This method utilizes the high reactivity of acyl chlorides to drive the reaction to
completion rapidly, minimizing the need for expensive chromatography.

Reagents:

4-Bromobenzoyl chloride (1.0 equiv)

Ethanolamine (1.1 equiv)

Triethylamine (EtsN) or Diisopropylethylamine (DIPEA) (1.2 equiv)

Dichloromethane (DCM) (Anhydrous)[1]

Protocol:
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e Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve 4-
bromobenzoyl chloride (10 g, 45.6 mmol) in anhydrous DCM (100 mL). Cool to 0°C.[1]

e Amine Addition: In a separate flask, mix ethanolamine (3.06 g, 50.1 mmol) and EtsN (7.6 mL,
54.7 mmol) in DCM (20 mL).

o Coupling: Add the amine/base solution dropwise to the acid chloride solution over 30
minutes. Control exotherm to <5°C to prevent O-acylation side products.

» Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

» Validation (TLC): Check TLC (5% MeOH in DCM). Product (Rf ~0.3) should appear; starting
material (Rf ~0.8) should vanish.

e Workup: Wash with 1N HCI (2x) to remove unreacted amine/base, followed by sat. NaHCOs
(2x) and Brine. Dry over Na2S0a.[2]

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Route B: EDC/HOBt Coupling (Library Friendly)

Rationale: Uses mild conditions compatible with acid-sensitive substrates if the benzamide is
part of a larger fragment.

Protocol:

Dissolve 4-bromobenzoic acid (1.0 equiv) in DMF.

Add EDC-HCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min to activate ester.

Add ethanolamine (1.1 equiv) and DIPEA (2.0 equiv).

Stir 12-16h at RT.

Aqueous workup required to remove urea byproducts (water soluble).

Visualization: Synthesis Workflow
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Figure 1: Step-wise synthesis workflow highlighting the activation of the benzoic acid precursor.

Divergent Reactivity & Applications

The utility of 4-bromo-N-(2-hydroxyethyl)benzamide lies in its ability to undergo orthogonal
transformations. It acts as a scaffold for three distinct chemical pathways.

A. Cyclodehydration to Oxazolines

The 2-hydroxyethyl amide motif is the direct precursor to 2-(4-bromophenyl)-2-oxazoline.
o Reagents: Burgess Reagent, DAST, or TsCI/NaOH.

o Mechanism: Activation of the alcohol followed by intramolecular nucleophilic attack by the
amide oxygen (or nitrogen, depending on conditions) and elimination.

o Application: The resulting oxazoline is a protected carboxylic acid bioisostere and a directing
group for ortho-lithiation.

B. Palladium-Catalyzed Cross-Coupling

The aryl bromide remains intact during amide formation, allowing for downstream Suzuki-
Miyaura or Buchwald-Hartwig couplings.

o Application: Synthesis of biaryl amides (e.g., kinase inhibitors) or amination to form aniline
derivatives.

C. Linker Functionalization (PROTACS)
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The primary alcohol can be converted to a mesylate/tosylate or alkylated directly to attach
"warheads" or E3 ligase ligands (e.g., Thalidomide derivatives) for Targeted Protein
Degradation (TPD).

Visualization: Reactivity Map
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Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups (Br vs OH).

Critical References

» Synthesis of Benzamides: BenchChem. Protocol for Acylation Reaction with 2-Amino-5-
bromobenzoyl Chloride. [2]

e Acid Chloride Preparation: PrepChem. Preparation of 4-bromobenzoyl chloride.

e Crystal Structure & Hydrogen Bonding: NIH/PubMed. Crystal structure of 4-bromo-N-
(propylcarbamoyl)benzenesulfonamide (Structural analog analysis).

» Oxazoline Precursors: Biosynth. 4-Bromo-N-(2-ethoxyethyl)benzamide - Versatile small
molecule scaffold.

e General Amide Coupling: PubChem. 4-amino-3-bromo-N,N-bis(2-hydroxyethyl)benzamide
Data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. pdf.benchchem.com [pdf.benchchem.com]

e To cite this document: BenchChem. [Technical Monograph: 4-Bromo-N-(2-
hydroxyethyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185114/docs#technical-monograph-4-bromo-n-2-
hydroxyethyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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